

Application Notes and Protocols for Generating RAG-1 Knockout Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RAG-1 protein

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Recombination Activating Gene 1 (RAG-1) is a critical enzyme for the initiation of V(D)J recombination, a process essential for the development of a diverse repertoire of T-cell receptors (TCRs) and immunoglobulins (Igs).[1][2][3] Murine models with a knockout (KO) of the Rag1 gene are consequently severely immunodeficient, lacking mature B and T lymphocytes.[4][5] This characteristic makes them invaluable tools for research in immunology, oncology, infectious diseases, and for studies involving xenografts.[6] These application notes provide detailed protocols for the generation of RAG-1 knockout mouse models using two primary methods: CRISPR/Cas9-mediated gene editing and embryonic stem (ES) cell targeting.

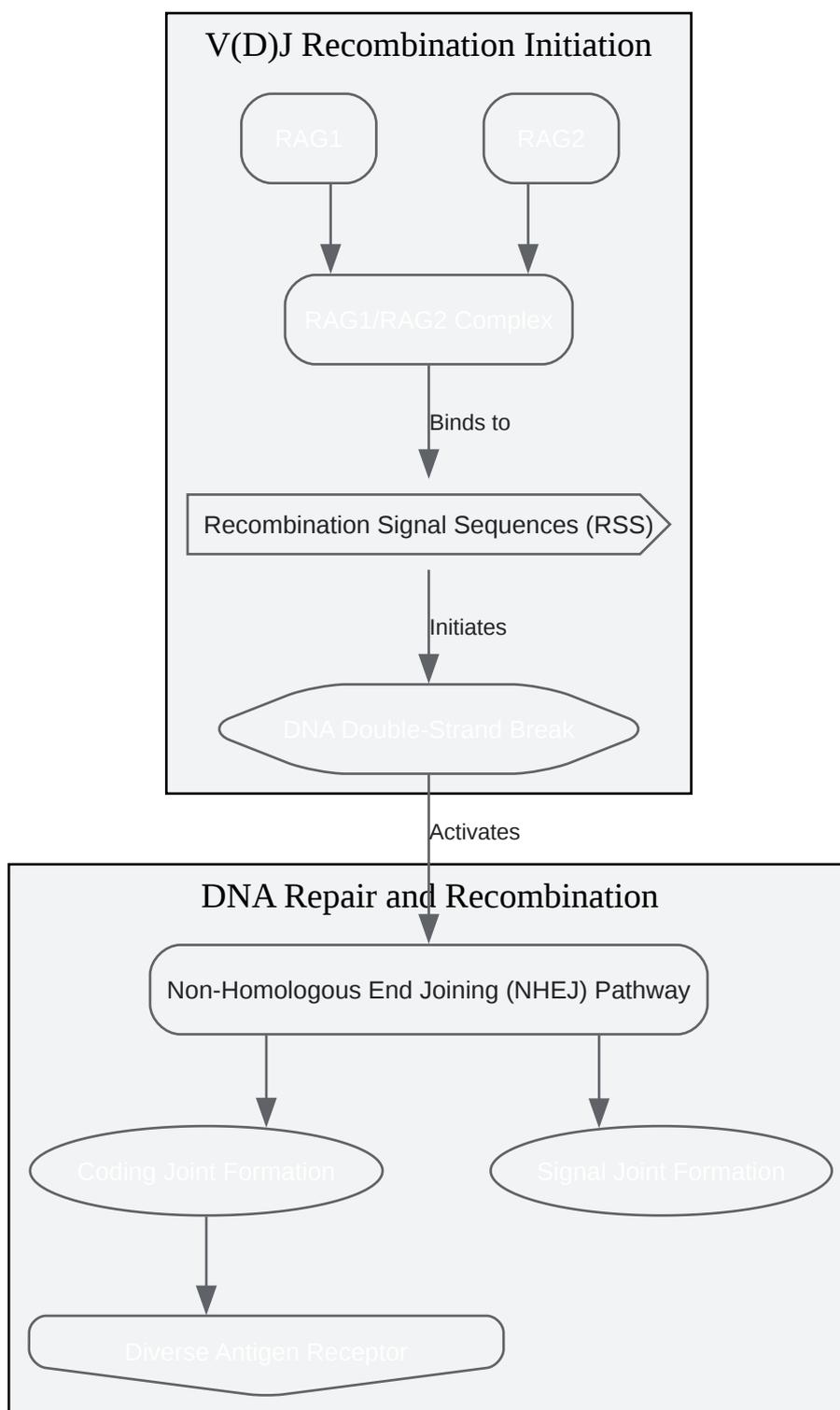
Phenotypic Characteristics of RAG-1 Knockout Mice

RAG-1 knockout mice exhibit a "non-leaky" severe combined immunodeficiency (SCID) phenotype.[4] The key characteristics are summarized in the table below.

Feature	Wild-Type Mouse	RAG-1 Knockout Mouse	Reference
Mature B Cells	Present	Absent	[4]
Mature T Cells	Present	Absent	[4]
Thymus Cell Count	Normal	15 to 130 times fewer cells	[4]
Thymocyte Phenotype	CD4+/CD8+ double positive and single positive cells present	Predominantly CD4-/CD8- double negative	[4]
Spleen/Bone Marrow	Contains IgM+ and IgD+ cells	Lacks IgM+ and IgD+ cells	[4]
Immune Response	Competent adaptive immune system	Lacks adaptive immune response	[5]

V(D)J Recombination Signaling Pathway

The RAG-1 and RAG-2 proteins form a complex that initiates V(D)J recombination by introducing DNA double-strand breaks (DSBs) at specific recombination signal sequences (RSSs) flanking the Variable (V), Diversity (D), and Joining (J) gene segments of immunoglobulin and T-cell receptor genes.[2][3][7] This process is essential for generating the vast diversity of antigen receptors.



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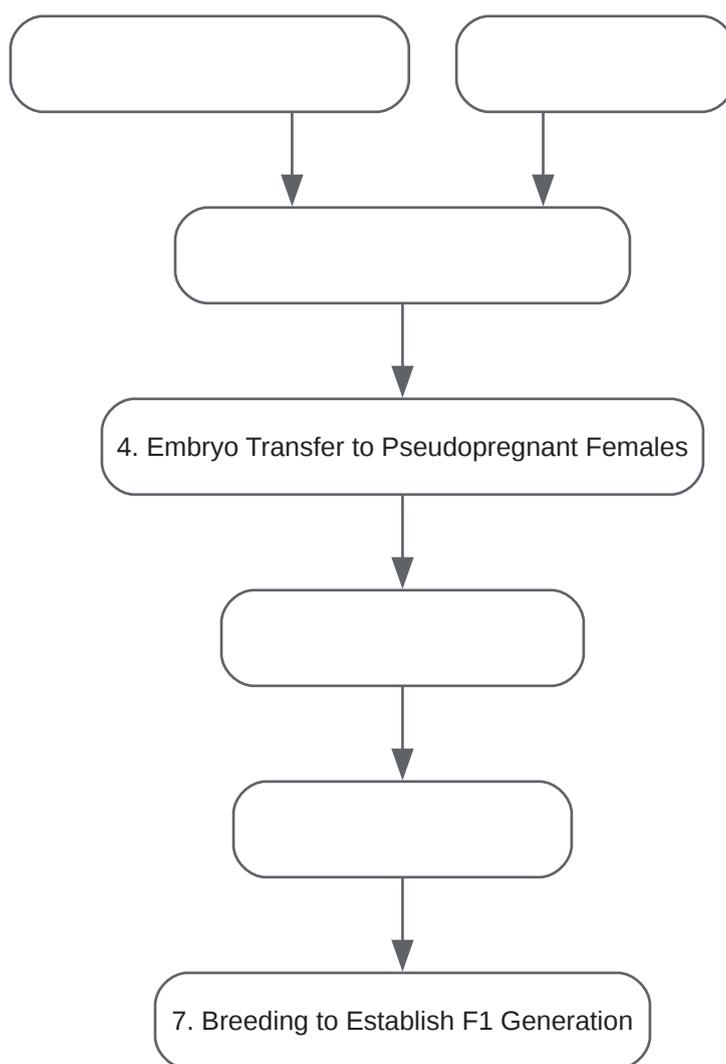
Caption: V(D)J Recombination Pathway initiated by the RAG1/RAG2 complex.

Experimental Protocols

Two primary methodologies for generating RAG-1 knockout mice are detailed below.

Method 1: CRISPR/Cas9-Mediated Gene Editing in Zygotes

This method involves the direct injection of CRISPR/Cas9 components into fertilized mouse eggs to create targeted mutations in the Rag1 gene.[8]



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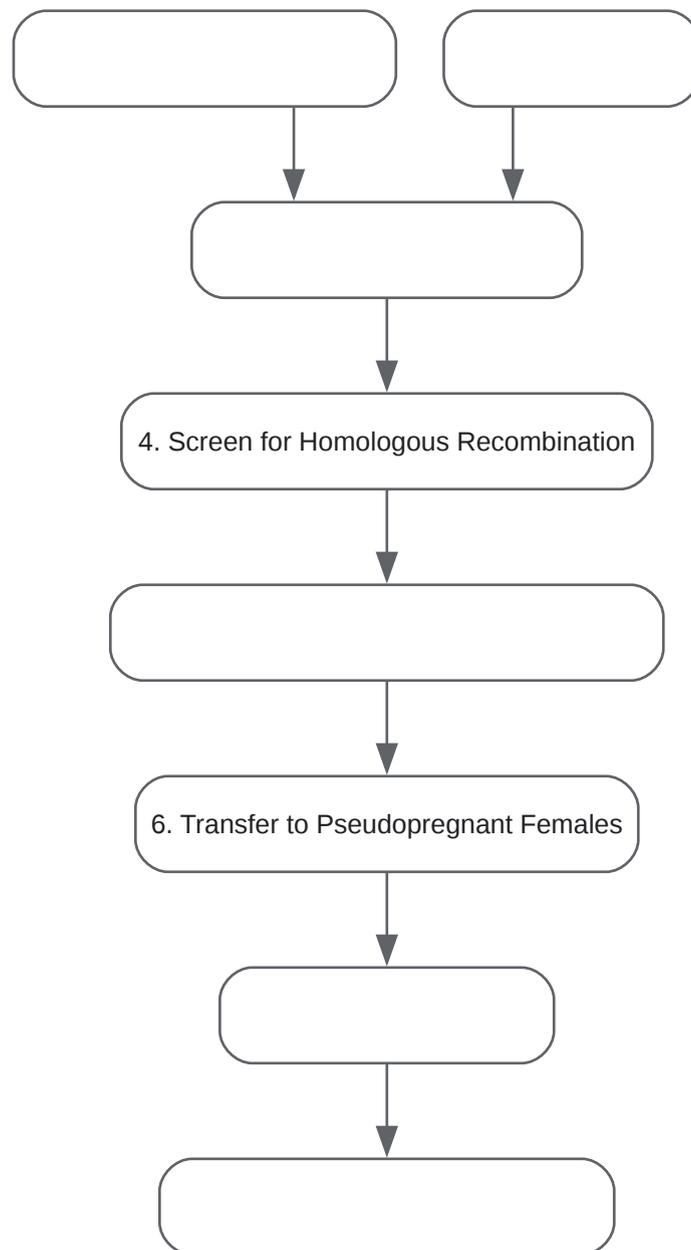
Caption: Workflow for generating RAG-1 KO mice using CRISPR/Cas9 in zygotes.

- sgRNA Design and Synthesis:
 - Design single guide RNAs (sgRNAs) targeting a critical exon of the mouse Rag1 gene (e.g., exon 2, which contains the majority of the coding sequence).[8]
 - Use online tools to design sgRNAs with high on-target efficiency and low off-target potential.
 - Synthesize the designed sgRNAs in vitro.
- Zygote Collection:
 - Superovulate female mice (e.g., C57BL/6J strain) and mate them with male mice.
 - Collect fertilized eggs (zygotes) from the oviducts of the superovulated females.
- Microinjection:
 - Prepare a microinjection mix containing Cas9 mRNA or protein and the synthesized sgRNAs.
 - Microinject the mixture into the cytoplasm or pronuclei of the collected zygotes.
- Embryo Transfer:
 - Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
- Birth and Weaning of F0 Generation:
 - Allow the surrogate mothers to carry the embryos to term and give birth.
 - Wean the resulting F0 founder pups at approximately 3 weeks of age.
- Genotyping of F0 Founder Mice:
 - Collect a small tissue sample (e.g., tail snip) from each F0 pup.
 - Extract genomic DNA.

- Perform PCR amplification of the targeted Rag1 locus followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify pups with mutations.
- Breeding and Establishment of F1 Generation:
 - Mate F0 founder mice identified with Rag1 mutations to wild-type mice to establish heterozygous F1 lines.
 - Intercross heterozygous F1 mice to generate homozygous RAG-1 knockout mice.

Method 2: Gene Targeting in Embryonic Stem (ES) Cells

This traditional method involves modifying the Rag1 gene in ES cells, which are then used to create chimeric mice.[\[9\]](#)



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Caption: Workflow for generating RAG-1 KO mice via ES cell targeting.

- Construction of a Targeting Vector:
 - Design and construct a targeting vector containing sequences homologous to the Rag1 gene, flanking a selectable marker (e.g., neomycin resistance gene). The vector is designed to disrupt the Rag1 gene upon homologous recombination.

- ES Cell Culture and Transfection:
 - Culture mouse embryonic stem cells under conditions that maintain pluripotency.
 - Introduce the targeting vector into the ES cells via electroporation.[9]
- Selection and Screening of Targeted ES Cell Clones:
 - Select for ES cells that have incorporated the targeting vector using the appropriate selection agent (e.g., G418 for neomycin resistance).
 - Screen the resistant clones by PCR and Southern blotting to identify those in which homologous recombination has occurred correctly.[6]
- Blastocyst Injection:
 - Expand the correctly targeted ES cell clones.
 - Inject the targeted ES cells into blastocyst-stage embryos.[9]
- Generation of Chimeric Mice:
 - Transfer the injected blastocysts into pseudopregnant female mice.[9]
 - The resulting offspring will be chimeric, composed of cells from both the host blastocyst and the injected ES cells.
- Germline Transmission:
 - Breed the chimeric mice with wild-type mice.
 - Genotype the offspring to identify those that have inherited the targeted Rag1 allele from the ES cells, indicating germline transmission.[9]
- Generation of Homozygous Knockout Mice:
 - Intercross the heterozygous offspring to produce homozygous RAG-1 knockout mice.

Validation and Genotyping

Validation of RAG-1 knockout mice involves both genotyping to confirm the genetic modification and phenotyping to confirm the expected immunological deficit.

Genotyping Protocol

A standard PCR-based genotyping protocol can be used to distinguish between wild-type, heterozygous, and homozygous knockout mice.

Primer Name	Primer Sequence (5' to 3')	Purpose
Wild-type Forward	TCT GGA CTT GCC TCC TCT GT	Amplifies the wild-type allele
Mutant Forward	TGG ATG TGG AAT GTG TGC GAG	Amplifies the knockout allele (specific to the selection cassette)
Common Reverse	CAT TCC ATC GCA AGA CTC CT	Common reverse primer for both alleles

PCR Cycling Conditions (Example):

- Initial Denaturation: 94°C for 3 minutes
- Denaturation: 94°C for 30 seconds
- Annealing: 60°C for 30 seconds
- Extension: 72°C for 30 seconds
- Repeat steps 2-4 for 35 cycles
- Final Extension: 72°C for 5 minutes

Expected Results on Agarose Gel:

- Wild-type: A single band corresponding to the wild-type allele amplicon size.

- Heterozygous: Two bands, one for the wild-type allele and one for the knockout allele.
- Homozygous Knockout: A single band corresponding to the knockout allele amplicon size.

Alternatively, flow cytometry can be used as a simpler method for phenotyping by staining peripheral blood for the absence of mature T cells (CD3+, CD4+, CD8+) and B cells (CD19+, B220+).[10]

Quantitative Data Summary

The efficiency of generating RAG-1 knockout mice can vary depending on the method used. The following table summarizes typical efficiencies reported in the literature for CRISPR/Cas9-based methods.

Method	Parameter	Reported Efficiency	Reference
CRISPR/Cas9 in ES Cells	Biallelic indel mutations in mESC clones	~92%	[6][11][12][13]
Out-of-frame homozygous indel mutations in mESC clones	~59%	[6][11][12][13]	
CRISPR/Cas9 in Zygotes	Live pups born from injected zygotes	Varies (e.g., 53 live pups from 230 transferred embryos)	
Pups with mutations at the target locus	Varies, can be high		

Conclusion

The generation of RAG-1 knockout mouse models is a well-established process that is fundamental for a wide range of biomedical research. Both CRISPR/Cas9-mediated gene editing and traditional ES cell targeting are effective methods, with CRISPR/Cas9 offering a

more rapid timeline. Careful validation through genotyping and phenotyping is crucial to ensure the correct model is used for downstream applications. These detailed protocols and application notes provide a comprehensive guide for researchers to successfully generate and validate their own RAG-1 knockout mouse models.

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- To cite this document: BenchChem. [Application Notes and Protocols for Generating RAG-1 Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1178438#generating-rag-1-knockout-mouse-models>]

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